Fmoc-N-Me-D-His(Boc)-OH

Übersicht

Beschreibung

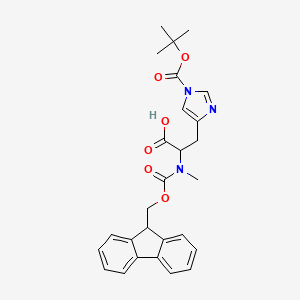

Fmoc-N-Methyl-Histidine(Boc)-OH is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ability to protect the histidine side chain during chemical reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Boc (tert-butyloxycarbonyl) group protects the imidazole side chain of histidine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:

Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the Boc group.

Methylation: The nitrogen atom in the histidine side chain is methylated.

Fmoc Protection: The amino group of the histidine is protected using the Fmoc group.

Industrial Production Methods

Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-N-Methyl-Histidine(Boc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Boc group.

Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Histidine(Boc)-OH is incorporated at desired positions.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-N-Me-D-His(Boc)-OH is prominently used in Fmoc-based SPPS due to its favorable properties that reduce epimerization during synthesis. Epimerization can lead to the formation of undesired isomers, which can affect the biological activity of peptides. Studies have shown that using this compound results in significantly lower epimerization rates compared to other histidine derivatives:

- Epimerization Rates : At 90 °C, the epimerization level was recorded at only 0.81%, compared to over 16% with other derivatives like His(Trt) . This stability makes it an attractive option for synthesizing therapeutic peptides.

Case Study : In a comparative study involving the synthesis of liraglutide, a peptide used for diabetes treatment, this compound demonstrated superior performance in terms of crude purity and reduced coupling time .

Drug Development

This compound plays a critical role in drug formulation, particularly in the development of targeted therapies. Its ability to improve the stability and solubility of peptides is vital for enhancing the pharmacokinetic properties of drugs.

- Targeted Therapies : The compound is utilized in creating formulations aimed at specific disease targets, including cancer treatments. By improving the bioavailability of active pharmaceutical ingredients, it aids in developing effective therapeutic strategies .

Bioconjugation

Bioconjugation involves attaching biomolecules to drugs or imaging agents, enhancing their efficacy and targeting capabilities. This compound is employed in this area due to its compatibility with various conjugation techniques.

- Applications : Researchers utilize this compound to create targeted drug delivery systems that improve therapeutic outcomes by ensuring that drugs are delivered precisely where needed within the body .

Research in Biochemistry

The compound also serves as a valuable tool in biochemical research. Its unique properties facilitate studies on protein interactions and functions, which are crucial for understanding cellular processes and disease mechanisms.

- Protein Interaction Studies : By incorporating this compound into peptide sequences, researchers can investigate how specific modifications influence protein behavior and interactions within biological systems .

Custom Synthesis

Due to its versatile nature, this compound is frequently used in custom synthesis projects across various scientific fields, including materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of Fmoc-N-Methyl-Histidine(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the histidine residue to participate in biological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Histidine(Boc)-OH: Similar to Fmoc-N-Methyl-Histidine(Boc)-OH but without the methyl group on the histidine side chain.

Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protecting group on the imidazole side chain.

Uniqueness

Fmoc-N-Methyl-Histidine(Boc)-OH is unique due to the presence of both Fmoc and Boc protecting groups, as well as the methylation of the histidine side chain. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVXHCOKMCMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.